molecular formula C19H19N3O4 B3002890 2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 954059-62-2

2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B3002890
CAS No.: 954059-62-2
M. Wt: 353.378
InChI Key: XYIHSIKORHAWHD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule with a molecular formula of C 19 H 19 N 3 O 4 and a molecular weight of 353.4 g/mol . Its structure features a benzamide group linked to a pyridazinone core substituted with a furan ring, placing it within the pyridazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry . While the specific biological profile and mechanism of action for this compound are not yet fully elucidated, its core structure is highly relevant for pharmaceutical research. Pyridazinone derivatives are recognized as privileged scaffolds in drug discovery. Published scientific literature indicates that related pyridazinone compounds can act as potent inhibitors of protein-protein interactions . For instance, some molecules in this class have been developed as first-in-class, covalent inhibitors that target the PRMT5-binding motif, disrupting interactions with its substrate adaptor proteins—a promising mechanism for oncology research . This suggests that this compound serves as a valuable chemical tool for exploring similar biological pathways and for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or a building block for further synthetic exploration. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-25-16-7-4-3-6-14(16)19(24)20-11-12-22-18(23)10-9-15(21-22)17-8-5-13-26-17/h3-10,13H,2,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIHSIKORHAWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with CAS number 954059-62-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4, with a molecular weight of 353.4 g/mol. The compound features a furan ring and a pyridazinone moiety, which are known for their biological activity.

PropertyValue
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
CAS Number954059-62-2

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit promising antitumor properties. For instance, a study evaluated various derivatives for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives showed significant inhibition of cell proliferation in both 2D and 3D cultures, with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format .

Mechanism of Action
The proposed mechanism involves the binding of these compounds to DNA, particularly within the minor groove, leading to inhibition of DNA-dependent enzymes. This interaction can disrupt cellular processes essential for tumor growth and survival .

Antimicrobial Activity

In addition to antitumor effects, derivatives of this compound have been tested for antimicrobial activity. In vitro assays against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli showed varying degrees of efficacy. Compounds similar to this compound demonstrated significant antibacterial properties, indicating their potential as therapeutic agents against bacterial infections .

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in Pharmaceuticals highlighted that furan-based compounds exhibited higher antitumor activity in 2D assays compared to 3D formats due to better penetration and interaction with cancer cells .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties using broth microdilution methods according to CLSI guidelines. The findings indicated that certain compounds had effective minimum inhibitory concentrations (MICs), suggesting their viability as antimicrobial agents .
  • Mechanistic Insights : Research has also explored the binding modes of these compounds with DNA, revealing that structural modifications can significantly influence their biological activities. The presence of specific functional groups was found to enhance binding affinity and selectivity towards target biomolecules .

Comparison with Similar Compounds

Core Pyridazinone Modifications

Key analogs and their substitutions:

Compound Name Pyridazinone Substituent Molecular Weight Notable Features Reference
2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Target) Furan-2-yl Not reported Ethoxybenzamide side chain; potential for metabolic oxidation of furan.
4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide Thiophen-2-yl Not reported Thiophene replaces furan; sulfur enhances polarizability and lipophilicity.
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1-yl)ethyl)benzamide 4-((Dimethylamino)methyl)phenyl Not reported Bulky aromatic substituent; HDAC inhibitory activity in vitro/in vivo.
  • Furan vs. Thiophene : Replacing furan with thiophene (e.g., in CAS 946264-29-5) introduces sulfur, which may alter electronic properties and binding interactions. Thiophene’s larger atomic radius and polarizability could enhance hydrophobic interactions but reduce metabolic stability compared to furan’s oxygen .
  • Aromatic vs. Alkyl Substituents: The dimethylaminomethylphenyl group in (S)-17b likely improves solubility and target engagement (e.g., HDAC inhibition) through basic amine interactions, contrasting with the neutral furan in the target compound.

Linker and Benzamide Modifications

Comparative analysis of side chains:

Compound Name Linker Benzamide Substituent Biological Activity/Properties Reference
Target Compound Ethyl 2-ethoxy Unknown activity; ethoxy may reduce CYP-mediated metabolism.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]propanamide 6g Propyl Antipyrine moiety Antipyrine hybrids target inflammatory pathways; fluorophenyl enhances selectivity.
N-(2-(6-oxopyridazin-1-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide Ethyl 3-(1H-tetrazol-1-yl) Tetrazole group improves hydrogen bonding and acidity (pKa ~4.9).
  • Ethoxy vs.
  • Antipyrine Hybrids : Compounds like 6g replace benzamide with antipyrine (a pyrazolone derivative), shifting pharmacological activity toward cyclooxygenase (COX) or cytokine modulation.

Pharmacological and Physicochemical Properties

  • HDAC Inhibitors: (S)-17b demonstrates nanomolar inhibition of HDAC isoforms and in vivo antitumor efficacy. Its dimethylaminomethylphenyl group likely facilitates cell penetration, unlike the target compound’s furan, which may limit bioavailability due to rapid oxidation.
  • Metabolic Stability : Thiophene (in ) and tetrazole (in ) substituents may confer longer half-lives compared to furan, which is prone to oxidative metabolism.
  • Solubility : The ethoxy group in the target compound enhances hydrophobicity relative to methoxy or polar tetrazole analogs.

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